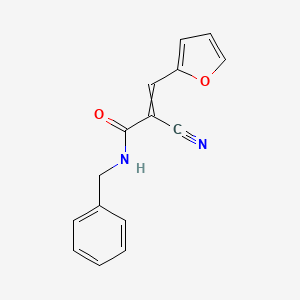

(Z)-N-苄基-2-氰基-3-(呋喃-2-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide, also known as BFA, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a synthetic compound that is used in various biological and biochemical studies, including cell biology, immunology, and cancer research.

科学研究应用

抗病毒活性

一项研究发现了一种结构相似的化合物 SBI-0090799,它通过阻断膜复制隔室的形成来抑制寨卡病毒 (ZIKV) 的复制。这一发现强调了烯酰胺化合物在开发针对寨卡等病毒感染的治疗方法中的潜力,展示了化学支架在抗病毒研究中的重要性 (Riva 等人,2021)。

合成化学应用

烯酰胺,包括与“(Z)-N-苄基-2-氰基-3-(呋喃-2-基)丙-2-烯酰胺”相似的化合物,在合成化学中对于以高选择性生产几何定义的烯酰胺至关重要。这些化合物充当天然产物中的生物活性药效团,并且越来越多地用于不对称合成中以掺入氮官能度。这突出了它们在复杂分子合成中的多功能性和重要性 (Trost、Cregg 和 Quach,2017)。

材料科学

该化合物及其衍生物在材料科学中具有应用,特别是在功能性聚合物和聚酰胺的合成中。例如,与烯酰胺家族相关的呋喃的 N-取代马来酰亚胺加合物用于逆 Diels-Alder 反应以产生马来酰亚胺,这在开发高性能材料中至关重要 (Narita、Teramoto 和 Okawara,1971)。

光催化

对 Cu2O/TiO2 和 Bi2O3/TiO2 等异质结的研究表明,它们吸收了很大一部分可见光,表明了在光催化应用中的潜力,包括水净化。尽管没有直接涉及“(Z)-N-苄基-2-氰基-3-(呋喃-2-基)丙-2-烯酰胺”,但这项研究强调了呋喃衍生物在环境应用中的更广泛用途 (Bessekhouad、Robert 和 Weber,2005)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Mode of Action

In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in sm coupling reactions, which are widely used in the synthesis of complex organic molecules .

Result of Action

Given its potential involvement in sm coupling reactions, it could play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Action Environment

It’s worth noting that the conditions under which sm coupling reactions occur are exceptionally mild and tolerant to various functional groups .

属性

IUPAC Name |

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHOWOVDVQOHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)